2-Carboxybenzoyl Amlodipine
CAS No.: 318465-73-5
VCID: VC0192985
Molecular Formula: C28H29ClN2O8
Molecular Weight: 557 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-Carboxybenzoyl Amlodipine, also known as the compound of formula (1), is a novel derivative of amlodipine . Amlodipine is a dihydropyridine calcium antagonist, or slow-channel blocker, that inhibits the influx of calcium ions into vascular tissues . Derivatives of dicarboxylate-dihydropyridine generally possess calcium channel blocking activity . Amlodipine is effective in treating angina and hypertension . It has good bioavailability and a long half-life in the body . The commercial product of amlodipine (NORVASC by Pfizer) uses amlodipine besylate (benzene sulfonate) . Amlodipine besylate is a popular antihypertensive drug . The novel derivative of amlodipine, 2-Carboxybenzoyl Amlodipine, is useful as a calcium channel blocker and can be used in combination with amlodipine as a pharmaceutically active ingredient . Studies indicate that Amlodipine besylate (AB) may also have anti-cancer activity . AB demonstrated cytotoxic effects against cancer cells with greater specificity against cervical cancer cells . Amlodipine is metabolized slowly in the liver by CYP3A4, resulting in an inactive pyridine metabolite, and is largely excreted through urine . Amlodipine's chemical formula is C20H25ClN2O5, with an average weight of 408.876 . Synonyms for amlodipine include amlodipine free base and amlodipino . Amlodipine besylate's chemical formula is C26H31ClN2O8S, with an average weight of 567.05 . IUPAC name of amlodipine is (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate . |
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CAS No. | 318465-73-5 |
Product Name | 2-Carboxybenzoyl Amlodipine |
Molecular Formula | C28H29ClN2O8 |
Molecular Weight | 557 g/mol |
IUPAC Name | 2-[2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethylcarbamoyl]benzoic acid |
Standard InChI | InChI=1S/C28H29ClN2O8/c1-4-39-28(36)24-21(15-38-14-13-30-25(32)17-9-5-6-10-18(17)26(33)34)31-16(2)22(27(35)37-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,31H,4,13-15H2,1-3H3,(H,30,32)(H,33,34) |
Standard InChIKey | IAYRABGXHCLELQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C3=CC=CC=C3C(=O)O |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[2-[(2-carboxybenzoyl) amino ethoxy)]methyl]-1,4-dihydropyridine-3,5-dicarboxylate ; |
PubChem Compound | 9937612 |
Last Modified | Aug 15 2023 |
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